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molecular formula C22H22N2O4 B8349874 6,7-Dimethoxy-2-{[5-(4-methylphenyl)isoxazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline

6,7-Dimethoxy-2-{[5-(4-methylphenyl)isoxazol-4-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline

Cat. No. B8349874
M. Wt: 378.4 g/mol
InChI Key: HNNJRJJALSPWSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07666888B2

Procedure details

To 5-(4-methylphenyl)isoxazole-4-carbonyl chloride (10 mg, 0.045 mmol) in dichloromethane (1 mL) was added 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (11 mg, 0.052 mmol, 1.2 eq.), and the reaction mixture was stirred for 1 h. The solvent was removed, and the residue was purified by preparative reverse-phase HPLC to give the title compound. HRMS (ESI, pos. ion) m/z calcd for C22H22N2O4: 378.1580, found 378.1585.
Quantity
10 mg
Type
reactant
Reaction Step One
Quantity
11 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:12][N:11]=[CH:10][C:9]=2[C:13](Cl)=[O:14])=[CH:4][CH:3]=1.[CH3:16][O:17][C:18]1[CH:19]=[C:20]2[C:25](=[CH:26][C:27]=1[O:28][CH3:29])[CH2:24][NH:23][CH2:22][CH2:21]2>ClCCl>[CH3:16][O:17][C:18]1[CH:19]=[C:20]2[C:25](=[CH:26][C:27]=1[O:28][CH3:29])[CH2:24][N:23]([C:13]([C:9]1[CH:10]=[N:11][O:12][C:8]=1[C:5]1[CH:6]=[CH:7][C:2]([CH3:1])=[CH:3][CH:4]=1)=[O:14])[CH2:22][CH2:21]2

Inputs

Step One
Name
Quantity
10 mg
Type
reactant
Smiles
CC1=CC=C(C=C1)C1=C(C=NO1)C(=O)Cl
Name
Quantity
11 mg
Type
reactant
Smiles
COC=1C=C2CCNCC2=CC1OC
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by preparative reverse-phase HPLC

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C2CCN(CC2=CC1OC)C(=O)C=1C=NOC1C1=CC=C(C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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